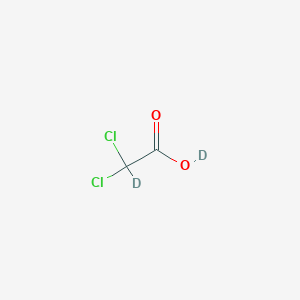

Dichloroacetic acid-d2

Übersicht

Beschreibung

Dichloroacetic acid-d2 (DCA-d2) is a stable isotopic label of dichloroacetic acid (DCA), an organic compound where two of the three hydrogen atoms of the methyl group in acetic acid are replaced by chlorine atoms. It is used as a drug since it inhibits the enzyme pyruvate dehydrogenase kinase .

Synthesis Analysis

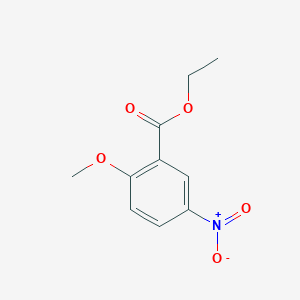

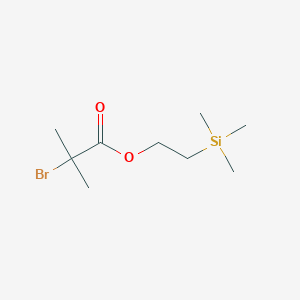

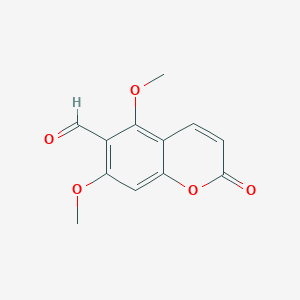

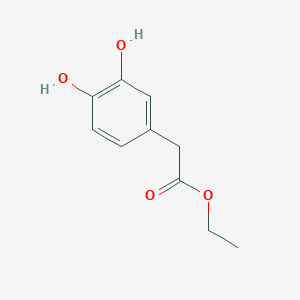

Dichloroacetic acid can be synthesized by reacting with esters in the presence of LiHMDS via Claisen-type homologation reaction . A study has also been conducted on the synthesis of covalent conjugates of dichloroacetic acid with polyfunctional compounds .

Molecular Structure Analysis

The molecular formula of Dichloroacetic acid-d2 is Cl2CDCO2D . It has a molecular weight of 130.95 . The structure of Dichloroacetic acid-d2 is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Dichloroacetic acid is an alkylating agent and forms esters . It is more acidic than acetic acid and fully dissociates into dichloroacetate when dissolved in water . A review of analytical methods for the determination of trichloroethylene and its major metabolites chloral hydrate, trichloroacetic acid, and dichloroacetic acid has been conducted .

Physical And Chemical Properties Analysis

Dichloroacetic acid-d2 has a refractive index of n20/D 1.4663 (lit.), a boiling point of 194 °C (lit.), a melting point of 9-11 °C (lit.), and a density of 1.587 g/mL at 25 °C .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Dichloroacetic acid-d2 has been studied extensively for its potential applications in cancer treatment . It has been found to have anticancer properties, selectively affecting cancer cells . It can induce apoptosis, which is the programmed cell death, and inhibit the growth of cancer cells . This makes it particularly effective when used in combination with other therapeutic methods .

Anti-inflammatory Agents

Dichloroacetic acid derivatives have shown potential as anti-inflammatory agents . This opens up new perspectives in medical science, particularly in the treatment of conditions where inflammation plays a key role.

Treatment of Metabolic Disorders

Dichloroacetic acid and its derivatives have shown the ability to lower blood glucose and cholesterol levels . This indicates the possibility of their use for the treatment of diabetes, hyperlipidemia, and lactic acidosis . These are serious conditions that can lead to significant health problems, and the potential use of dichloroacetic acid and its derivatives in their treatment is an exciting prospect.

Lung Cancer Therapy

Research has been conducted to understand the therapeutic mechanisms of Dichloroacetic acid-d2 in lung cancer . This involves an integrated multi-omics approach, which encompasses both metabolomic and transcriptomic analyses .

Enhancement of Anti-cancer Substances

Studies provide evidence that Dichloroacetic acid-d2 interacts with fundamental metabolic and signaling pathways to inhibit malignant cell proliferation . It could increase the effect of several anti-cancer substances .

Clinical Translational Studies

The efficiency of Dichloroacetic acid-d2 in cancer therapy has prompted additional studies . These studies aim to find other potential molecular targets of Dichloroacetic acid-d2 . This could significantly affect the cancer stem cell fraction and contribute to cancer eradication .

Wirkmechanismus

Target of Action

Dichloroacetic acid-d2 (DCA-d2), also known as deuterio 2,2-dichloro-2-deuterioacetate, primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that plays a crucial role in cellular metabolism, particularly in the regulation of glucose metabolism and the switch between glycolysis and oxidative phosphorylation .

Mode of Action

DCA-d2 acts as an inhibitor of PDK . By inhibiting PDK, DCA-d2 allows the pyruvate dehydrogenase complex to remain active, promoting oxidative phosphorylation over glycolysis . This shift in metabolic activity can lead to various changes in cellular function, particularly in cancer cells, which often rely on glycolysis for energy production .

Biochemical Pathways

The primary biochemical pathways affected by DCA-d2 are those involved in cellular metabolism, specifically the Warburg effect and the citric acid cycle . The Warburg effect, a form of metabolic reprogramming observed in many cancer cells, involves a preference for energy production through glycolysis, even in the presence of oxygen . By inhibiting PDK, DCA-d2 shifts cellular metabolism away from glycolysis and towards oxidative phosphorylation, thereby disrupting the Warburg effect . This shift also impacts the citric acid cycle, leading to an increase in citric acid levels .

Pharmacokinetics

Studies have shown that dca can be absorbed and distributed throughout the body, and it is known to inhibit its own metabolism, leading to increased dca concentrations

Result of Action

The primary result of DCA-d2’s action is a shift in cellular metabolism from glycolysis to oxidative phosphorylation . This can lead to various molecular and cellular effects, particularly in cancer cells. For example, studies have shown that DCA treatment can lead to decreased expression of the MIF gene, a potential therapeutic target in lung cancer . Additionally, DCA treatment has been shown to decrease lactate production, which may have clinical utility in reducing lactic acidosis during labor .

Action Environment

The action, efficacy, and stability of DCA-d2 can be influenced by various environmental factors. For example, the presence of other drugs or chemicals that affect cellular metabolism could potentially impact the effectiveness of DCA-d2 . Additionally, the pH and temperature of the environment could potentially affect the stability of DCA-d2

Safety and Hazards

Dichloroacetic acid-d2 is classified as corrosive to metals, toxic in contact with skin, causes severe skin burns and eye damage, suspected of causing cancer, may damage fertility or the unborn child, may cause harm to breast-fed children, and may cause damage to organs through prolonged or repeated exposure .

Zukünftige Richtungen

The therapeutic mechanisms of dichloroacetic acid in lung cancer have been studied through integrated multi-omics approaches: metabolomics and transcriptomics . The identification of key metabolic pathways and the novel finding of citric acid elevation, together with its interaction with the MIF gene, provide promising directions for the development of targeted therapeutic strategies and improving clinical outcomes for lung cancer patients .

Eigenschaften

IUPAC Name |

deuterio 2,2-dichloro-2-deuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-PFUFQJKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(=O)O[2H])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583846 | |

| Record name | Dichloro(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloroacetic acid-d2 | |

CAS RN |

63403-57-6 | |

| Record name | Dichloro(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroacetic acid-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

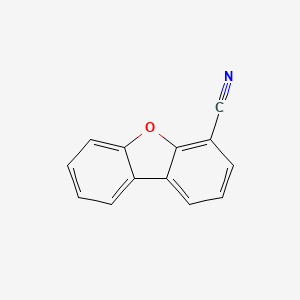

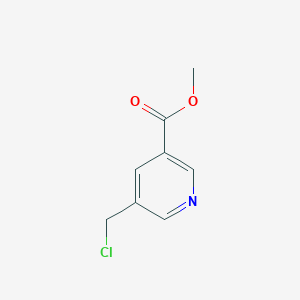

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)